Artobiloxanthoe

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Artobiloxanthone discovery and isolation

Isolation Workflow

The following diagram illustrates the key stages involved in extracting and isolating artobiloxanthone from plant material, based on the standard protocol used in the research [1].

Artobiloxanthone isolation process from Artocarpus altilis stem bark [1].

Core Quantitative Data

The experimental data from the identified study is summarized in the tables below for easy comparison.

Table 1: Cytotoxic Activity (IC50) and Selectivity of Compounds from *A. altilis* [1]

| Compound Name | SAS (Oral Cancer) IC50 (μM) | T.Tn (Esophageal Cancer) IC50 (μM) | HaCaT (Normal Skin) IC50 (μM) | Selectivity Index (SI) for SAS |

|---|---|---|---|---|

| Artobiloxanthone (AA3) | 11 | 22 | 70 | 6.4 |

| Artonin E (AA2) | 6 | 8 | 72 | 12.0 |

| Artonin V (AA1) | 50 | 92 | 92 | 1.8 |

| Artocarbene (AA4) | 22 | 46 | 80 | 3.6 |

| 5-Fluorouracil (Control) | 3 | - | 4 | 1.3 |

Table 2: Key Protein Targets Modulated by Artobiloxanthone and Artonin E in Oral Cancer Cells [1]

| Target Protein / Pathway | Effect | Proposed Biological Consequence |

|---|---|---|

| Bcl-2 | Suppressed | Promotes Apoptosis |

| Caspase-3 & Caspase-9 | Activated | Executes Apoptosis |

| COX-2, VEGF, MMP-9 | Suppressed | Inhibits Inflammation, Angiogenesis, and Metastasis |

| Akt/mTOR & STAT-3 | Suppressed | Inhibits Cell Proliferation and Survival Signaling |

Proposed Mechanism of Action in Oral Cancer

The multi-target mechanism by which artobiloxanthone exerts its anticancer effects in oral squamous cell carcinoma (OSCC) is shown below [1].

Artobiloxanthone modulates multiple protein targets and signaling pathways to induce apoptosis in oral cancer cells [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research.

1. Cell Viability and Cytotoxicity Assay (MTT Assay) [1]

- Cell Lines: Human oral cancer (SAS), esophageal cancer (T.Tn), and non-cancerous skin (HaCaT) cells.

- Procedure: Cells are seeded in plates and treated with various concentrations of the isolated compounds for 72 hours. After treatment, the yellow tetrazolium salt MTT is added. Viable cells with active metabolism reduce MTT to purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured at a specific wavelength (typically 570 nm).

- Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

2. Molecular Docking and Dynamic Simulations [1]

- Purpose: To validate and visualize the potential interactions between the isolated compounds (e.g., artobiloxanthone) and the target proteins (e.g., STAT-3) at an atomic level.

- Procedure:

- The 3D structure of the target protein is prepared.

- The ligand (artobiloxanthone) structure is optimized.

- Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding affinity of the ligand when bound to the protein's active site.

- Molecular Dynamics (MD) Simulation: The docked complex is subjected to MD simulation to observe its stability and the dynamic nature of interactions over time in a simulated physiological environment.

Conclusion

This technical guide synthesizes the current research on artobiloxanthone, a prenylated xanthone from Artocarpus altilis. Key findings indicate:

- Promising Anticancer Agent: Demonstrates potent and selective cytotoxicity against oral cancer cells (SAS) with a favorable selectivity index [1].

- Multi-Target Mechanism: Exerts effects by modulating key proteins and pathways involved in cancer cell survival, proliferation, and death [1].

- Research Validation: Findings are supported by robust in vitro assays and validated in silico through molecular docking and dynamics simulations [1].

References

Technical Review: Artobiloxanthone from Artocarpus Species - Natural Sources, Bioactivity, and Therapeutic Potential

Introduction and Chemical Classification

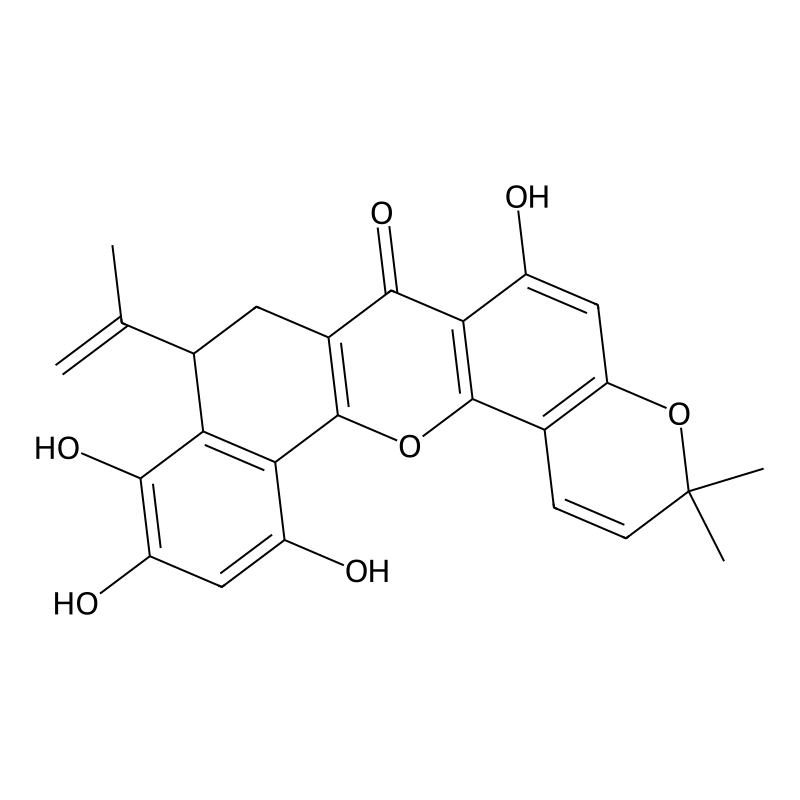

Artobiloxanthone is a biologically significant prenylated xanthone compound predominantly isolated from various species of the Artocarpus genus, particularly Artocarpus altilis and Artocarpus gomezianus. This specialized metabolite belongs to the pyranoxanthone subclass, characterized by a fused pyranoxanthone ring system that contributes to its structural uniqueness and diverse pharmacological activities [1] [2]. The compound features a characteristic xanthone backbone (dibenzo-γ-pyrone) with a lipophilic prenyl side chain, which enhances its membrane permeability and interaction with biological targets [1] [3]. Artobiloxanthone represents a valuable chemical entity in natural product research due to its pleiotropic bioactivities and potential as a lead compound for drug development, particularly in oncology [1].

The structural framework of artobiloxanthone aligns with the broader class of plant xanthones, which are characterized by a C6-C1-C6 carbon skeleton formed through the shikimate and acetate pathways [3] [4]. In higher plants, xanthone biosynthesis typically initiates with the shikimate pathway, proceeding through either L-phenylalanine-dependent or independent routes to form the intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone [3]. This is followed by regioselective intramolecular oxidative coupling to form the xanthone core structure, which undergoes various modifications including prenylation, oxidation, and glycosylation to produce diverse xanthone derivatives [3] [4]. The presence of the prenyl moiety in artobiloxanthone significantly enhances its lipophilicity and biological activity, a characteristic feature of many bioactive xanthones from Artocarpus species [1] [3].

Natural Sources and Extraction Methodologies

Plant Sources and Distribution

Artobiloxanthone has been primarily isolated from specific Artocarpus species, with documented presence in multiple plant parts. The highest concentrations have been found in the stem bark of Artocarpus altilis (Parkinson) Fosberg, where it exists alongside other prenylated flavonoids and xanthones such as artonin E, artonin V, and artocarbene [1]. Additionally, artobiloxanthone has been identified in Artocarpus gomezianus, again predominantly in the stem bark material [2]. These botanical sources belong to the Moraceae family and are distributed throughout tropical and subtropical regions, particularly in Southeast Asia, where they have been traditionally used in various ethnomedicinal practices [1] [5]. The occurrence of artobiloxanthone appears to be species-specific and tissue-specific, with the stem bark serving as the richest source, suggesting a possible ecological role in plant defense mechanisms [1].

Table 1: Natural Sources of Artobiloxanthone in Artocarpus Species

| Plant Species | Plant Part | Co-occurring Compounds | Extraction Yield |

|---|---|---|---|

| Artocarpus altilis | Stem bark | Artonin E, Artonin V, Artocarbene | Not quantitatively specified |

| Artocarpus gomezianus | Stem bark | Artonin E, Cycloartobiloxanthone, Catechin | Not quantitatively specified |

Extraction and Isolation Techniques

The extraction of artobiloxanthone from plant material typically employs sequential solvent extraction methods with increasing polarity. Research studies have demonstrated effective extraction using acetone as the primary solvent through percolation of defatted stem bark [1]. The initial crude extract undergoes systematic fractionation and purification using silica gel column chromatography with gradient mixtures of hexane and ethyl acetate [1]. This process separates artobiloxanthone from other compounds based on polarity differences, resulting in the isolation of artobiloxanthone as a brown syrup [1].

Advanced analytical techniques are employed for compound identification and validation. Structural elucidation of artobiloxanthone has been confirmed through comprehensive spectroscopic methods including 1H NMR, 13C NMR, and ESI-HRMS [1]. These techniques provide definitive evidence for the molecular structure, functional groups, and stereochemical properties of the isolated compound [1]. Additional chromatographic methods such as Thin Layer Chromatography (TLC) are used for initial screening and monitoring of fractions during the isolation process [5]. For qualitative and quantitative analysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has been employed, utilizing gradient elution with 0.1% formic acid in water and acetonitrile with 0.1% formic acid [5].

Comprehensive Bioactivity Profile

Anticancer Mechanisms and Signaling Pathways

Artobiloxanthone demonstrates promising cytotoxic effects against various cancer cell lines, with particularly notable activity against oral squamous cell carcinoma (OSCC). Investigation of its antiproliferative potential revealed an IC50 value of 11 μM in SAS oral cancer cells following a 72-hour treatment period [1]. Importantly, artobiloxanthone exhibits selective cytotoxicity toward cancer cells compared to normal cells, with a selectivity index (SI) of 6.4 when comparing its effects on HaCaT normal keratinocytes (IC50: 70 μM) versus SAS oral cancer cells (IC50: 11 μM) [1]. This selective cytotoxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents like 5-fluorouracil, which demonstrated a lower selectivity index of 1.3 [1].

The compound exerts its anticancer effects through multimodal mechanisms targeting key cellular processes and signaling pathways in cancer cells. Artobiloxanthone has been shown to induce apoptosis through activation of caspase-3 and caspase-9, the key executioner and initiator caspases in the apoptotic cascade [1]. Additionally, it suppresses multiple proteins linked with oral cancer progression, including Bcl-2 (an antiapoptotic protein), COX-2 (inflammatory enzyme), VEGF (angiogenesis factor), and MMP-9 (metastasis promoter) [1]. Perhaps most significantly, artobiloxanthone modulates critical cell signaling pathways such as Akt/mTOR and STAT-3, which are central regulators of cell survival, proliferation, and metabolism in cancer cells [1] [6]. These findings have been robustly validated through in silico approaches including molecular docking and molecular dynamic simulations [1].

Table 2: Bioactivity Profile of Artobiloxanthone in Various Assay Systems

| Bioassay Type | Experimental Model | Key Results | Mechanistic Insights |

|---|---|---|---|

| Cytotoxicity Assay | SAS oral cancer cells | IC50: 11 μM | Concentration-dependent inhibition |

| Cytotoxicity Assay | T.Tn esophageal cancer cells | IC50: 22 μM | Concentration-dependent inhibition |

| Cytotoxicity Assay | HaCaT normal keratinocytes | IC50: 70 μM | Favorable selectivity profile |

| Apoptosis Assay | SAS oral cancer cells | Caspase-3/9 activation | Induction of mitochondrial apoptosis |

| Protein Expression | SAS oral cancer cells | Bcl-2, COX-2, VEGF, MMP-9 suppression | Multi-target activity |

| DPPH Radical Scavenging | In vitro chemical assay | Recognizable activity | Free radical neutralization |

| Nitric Oxide Inhibition | Murine macrophage-like cells | Appreciable inhibitory effect | Anti-inflammatory potential |

Additional Pharmacological Activities

Beyond its established anticancer properties, artobiloxanthone demonstrates significant antioxidant activity through free radical scavenging capabilities. Research has confirmed its ability to neutralize DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating direct antioxidant potential [2]. This free radical scavenging capacity may contribute to its broader cytoprotective effects and potential in mitigating oxidative stress-related pathologies. Additionally, artobiloxanthone exhibits appreciable inhibitory effects on nitric oxide production in murine macrophage-like cells, suggesting anti-inflammatory properties [2]. The suppression of nitric oxide, a key inflammatory mediator, positions artobiloxanthone as a potential modulator of inflammatory processes, which often accompany carcinogenesis and other chronic diseases [2].

The structural determinants of artobiloxanthone's bioactivity reside in its unique molecular architecture. As a prenylated xanthone, it combines the planar aromatic xanthone core with the lipophilic prenyl side chain, creating an amphiphilic character that enhances membrane permeability and target engagement [1] [3]. The conjugated aromatic ring system enables π-π stacking interactions with protein targets, while the prenyl moiety facilitates interaction with hydrophobic protein pockets [3]. This structural combination likely contributes to its pleiotropic bioactivities and ability to modulate multiple signaling pathways simultaneously, a valuable characteristic for addressing complex diseases like cancer that involve redundant signaling networks [1].

Experimental Protocols and Research Methods

Standardized Experimental Workflows

The investigation of artobiloxanthone's biological activities employs systematic research methodologies with appropriate controls and validation steps. For evaluating antiproliferative activity, the MTT assay represents the gold standard approach [1]. This protocol involves treating cancer cells with serial dilutions of artobiloxanthone for a defined period (typically 72 hours), followed by incubation with 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide [1]. The formation of formazan crystals by metabolically active cells is quantified spectrophotometrically, providing a reliable measure of cell viability and compound cytotoxicity [1].

For assessment of antioxidant activity, the DPPH radical scavenging assay is routinely employed [5] [2]. This method involves incubating artobiloxanthone with a stable DPPH radical solution and measuring the decrease in absorbance at 517 nm over time [5]. The radical scavenging capacity is calculated relative to appropriate standards such as Trolox, with results expressed as µmol Trolox equivalents per gram of sample [5]. To evaluate anti-inflammatory potential, artobiloxanthone's effect on nitric oxide production is measured in lipopolysaccharide-stimulated murine macrophage-like cells, with quantification of nitrite levels in culture supernatants using the Griess reaction [2].

The following workflow diagram illustrates the key experimental approaches for investigating artobiloxanthone bioactivities:

Experimental workflow for artobiloxanthone research from extraction to validation.

Computational Validation Approaches

Molecular docking studies provide critical insights into artobiloxanthone's interactions with specific protein targets. These computational approaches demonstrate artobiloxanthone's high binding affinity for key signaling proteins including matrix metalloproteinases (MMPs) and tyrosinase [5]. Docking simulations are typically performed using appropriate software packages with protein structures obtained from the Protein Data Bank [5]. The docking protocols involve preparation of the protein structure (removal of water molecules, addition of hydrogen atoms) and the ligand structure (energy minimization), followed by determination of binding energies and interaction patterns between artobiloxanthone and the target protein [5].

Molecular dynamics (MD) simulations further validate the stability and nature of artobiloxanthone-protein interactions observed in docking studies. These simulations, typically conducted over timescales of 50-100 nanoseconds, assess the conformational stability, root-mean-square deviation (RMSD), and binding free energies of artobiloxanthone-protein complexes [1] [5]. Research has confirmed stable interactions, particularly between artobiloxanthone and MMP-13, supporting its potential as a therapeutic agent targeting matrix metalloproteinases [5]. The integration of these computational approaches with experimental data provides a comprehensive understanding of artobiloxanthone's mechanism of action at the molecular level and supports its potential as a lead compound for drug development [1].

Therapeutic Potential and Research Implications

Drug Development Prospects

Artobiloxanthone demonstrates considerable promise as a lead compound for development of anticancer therapeutics, particularly for oral squamous cell carcinoma (OSCC). Its ability to simultaneously target multiple signaling pathways (Akt/mTOR and STAT-3) represents a strategic advantage in addressing the complex pathophysiology of OSCC [1] [6]. The favorable selectivity profile (SI: 6.4) further enhances its therapeutic potential by suggesting a wider safety margin compared to conventional chemotherapy [1]. Additionally, artobiloxanthone's capacity to suppress key cancer-promoting proteins including Bcl-2, COX-2, VEGF, and MMP-9 positions it as a multi-target agent capable of addressing multiple hallmarks of cancer simultaneously [1].

The following diagram illustrates artobiloxanthone's multifaceted mechanism of action in oral cancer cells:

Multimodal mechanism of artobiloxanthone against oral cancer cells.

Research Gaps and Future Directions

Despite promising findings, significant research gaps remain in understanding artobiloxanthone's full therapeutic potential. Current literature lacks comprehensive pharmacokinetic studies addressing absorption, distribution, metabolism, and excretion (ADME) parameters [1]. Future research should prioritize establishing these fundamental pharmacological properties to guide appropriate dosing regimens and delivery strategies. Additionally, in vivo validation using appropriate animal models of oral cancer and other malignancies represents an essential next step in the translational pipeline [1]. Such studies would provide critical information about artobiloxanthone's bioavailability, tissue distribution, and efficacy in complex biological systems.

Further exploration should also focus on structure-activity relationships (SAR) of artobiloxanthone and synthetic analogs to optimize its pharmacological profile [3]. Modern synthetic biology approaches could facilitate enhanced production of artobiloxanthone through metabolic engineering in plant or microbial systems [3] [4]. Investigation of artobiloxanthone's potential in combination therapies with existing chemotherapeutic agents may reveal synergistic interactions that enhance efficacy while reducing side effects [1]. Finally, expanded screening against additional cancer types and molecular targets would help elucidate the full scope of artobiloxanthone's therapeutic applications beyond oral squamous cell carcinoma [1].

Conclusion

References

- 1. Prenylflavones from the Stem Bark of Natural altilis... Artocarpus [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids with free radical scavenging activity and nitric oxide... [kyushu-u.elsevierpure.com]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Bioactive Compound Profiling of Artocarpus ... [pmc.ncbi.nlm.nih.gov]

- 6. Natural Prenylflavones from the Stem Bark of Artocarpus ... [pubmed.ncbi.nlm.nih.gov]

Artobiloxanthone phytochemical characterization

Phytochemical Profile and Reported Bioactivity

Artobiloxanthone is an isoprenylated xanthone derivative isolated from plants of the Artocarpus genus [1]. The table below summarizes its basic phytochemical characterization and known pharmacological activity:

| Property Category | Details |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Formula / Weight | Information not available in search results |

| Structure | Fused dihydrofuran ring on a xanthone core [1] |

| Plant Source | Artocarpus kemando Miq. [1] |

| Isolation Tissue | Chloroform extract (specific plant part not specified) [1] |

| Reported Bioactivity | Cytotoxic activity against KB cells (human oral epidermoid carcinoma) [1] |

| IC₅₀ (Cytotoxicity) | 3.5 μg/mL against KB cells [1] |

A study noted that the presence of a fused dihydrofuran ring on the xanthone core can influence cytotoxic potency, suggesting this structural feature is key to its bioactivity [1].

Research Workflow for Phytochemical Characterization

The general research workflow for characterizing a compound like artobiloxanthone, from plant material to mechanistic studies, involves multiple stages. The pathway below outlines this process, though specific experimental details for artobiloxanthone were not available in the search results.

Research Recommendations

Given the limited specific data on artobiloxanthone, the following approaches may be useful for your work:

- Explore Analogous Compounds: The search results provide more information on structurally related compounds from the Artocarpus genus, such as artonin E and cycloartobiloxanthone [1]. Investigating these analogues can offer valuable insights into Structure-Activity Relationships (SAR) for this class of compounds.

- Consult Specialized Databases: Detailed spectral data (NMR, MS) and specific experimental protocols for artobiloxanthone were not found. You may need to consult specialized natural product databases or chemical literature for more in-depth technical information.

- Verify Bioactivity: The cited cytotoxic activity is from a single source [1]. Further bioassay validation in different cell lines and mechanistic studies would be needed to confirm and expand upon these initial findings.

References

Spectroscopic and Biological Activity Data

The following tables consolidate the key data found for Artobiloxanthone.

Table 1: Reported ¹H NMR Data for Artobiloxanthone This data was measured in CDCl₃ at 300 MHz [1].

| Proton Position | δ Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 5 (OH) | 13.35 | s |

| 7 (OH) | 10.18 | s |

| 3' | 6.34 | s |

| 4' (OH) | 6.18 | s |

| 6' | 7.26 | s |

| 14a | 4.90 | br s |

| 14b | 5.17 | br s |

| 17 | 5.28 | t (J = 7.2 Hz) |

| 19 | 1.65 | s |

| 20 | 1.79 | s |

| 21 | 3.30 | d (J = 7.2 Hz) |

| 22 | 5.25 | t (J = 7.2 Hz) |

| 24 | 1.65 | s |

| 25 | 1.79 | s |

s: singlet; br s: broad singlet; d: doublet; t: triplet.

Table 2: Reported Biological Activities of Artobiloxanthone

| Assay/Cell Line | Reported Effect / IC₅₀ Value | Citation |

|---|---|---|

| Cytotoxicity (HT-29 human colon cancer) | Potent cytotoxicity (most potent among tested compounds) | [1] |

| NF-κB p65 assay | Most active inhibitor among tested compounds | [1] |

| Antiproliferation (SAS oral cancer cells) | IC₅₀ = 11 µM | [2] |

| Antiproliferation (T.Tn esophageal cancer cells) | IC₅₀ = 22 µM | [2] |

| Antiproliferation (HaCaT normal skin cells) | IC₅₀ = 70 µM (Higher IC₅₀ indicates selectivity for cancer cells) | [2] |

| Molecular Docking (Estrogen Receptor α) | Good binding interactions, suggesting potential for breast cancer therapy | [3] |

Experimental Workflow for Isolation and Characterization

Based on the procedures described in the search results, here is a generalized workflow for the isolation and initial characterization of Artobiloxanthone from Artocarpus species.

Diagram of the isolation and characterization process for Artobiloxanthone.

The characterization techniques used to identify Artobiloxanthone and confirm its structure include [1] [2]:

- NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

- Mass Spectrometry (MS): High-Resolution MS (HRMS) via Electrospray Ionization (ESI) is used to confirm the exact molecular formula.

- Other Spectroscopic Methods: UV-Vis and IR spectroscopy provide supporting data on chromophores and functional groups.

Mechanism of Action in Cancer

Artobiloxanthone exhibits anticancer activity through multiple pathways. The following diagram summarizes its reported mechanisms of action.

Proposed anticancer mechanisms of Artobiloxanthone from multiple pathways.

References

Artobiloxanthone biosynthesis in plants

Xanthone Biosynthesis: Core Pathways

Xanthones are specialized plant metabolites with a characteristic dibenzo-γ-pyrone scaffold. Their biosynthesis involves a convergent pathway that begins with the shikimate pathway and the acetate pathway [1] [2].

The table below outlines the key stages and components:

| Pathway Stage / Component | Key Details |

|---|---|

| Basic Skeleton | C6-C1-C6 carbon structure; A-ring (carbons 1-4) is acetate-derived; B-ring (carbons 5-8) is shikimate-derived [1]. |

| Primary Precursors | Shikimate pathway (in plastids) and acetate/malonate pathway (in endoplasmic reticulum) [2]. |

| Key Intermediate | 2,3',4,6-Tetrahydroxybenzophenone [1]. Formation is mediated by benzophenone synthase enzymes [2]. |

| Ring Closure | Regioselective intramolecular oxidative coupling of the key benzophenone intermediate [1]. |

| Core Xanthone Precursors | Forms 1,3,5-Trihydroxyxanthone (1,3,5-THX) or 1,3,7-Trihydroxyxanthone (1,3,7-THX), which are precursors to diverse xanthones [1]. |

The following diagram illustrates the core biosynthetic pathway leading to the two main trihydroxyxanthone precursors.

Core biosynthetic pathway of xanthones in plants, showing convergence from primary metabolism to key xanthone precursors.

Key Enzymes and Experimental Approaches

The plant xanthone pathway is engineered by specific enzymes. Research often involves isolating and characterizing these enzymes from known xanthone-producing plants.

| Enzyme Class | Function in Pathway | Example Enzymes / Sources |

|---|---|---|

| Benzophenone Synthase (BPS) | Catalyzes the formation of the key benzophenone intermediate from precursor molecules [2]. | Characterized from Hypericum spp., Centaurium erythraea, and Garcinia mangostana [1]. |

| Xanthone Synthase | Catalyzes the oxidative ring closure that forms the xanthone core structure from the benzophenone intermediate [2]. | Studied in Hypericum androsaemum and C. erythraea [2]. |

The diagram below outlines a general experimental workflow for studying these enzymes.

General workflow for the molecular characterization of enzymes in the xanthone pathway.

Research Implications and Future Directions

Understanding the xanthone biosynthetic pathway opens doors to several advanced applications:

- Sustainable Production: Complete pathway elucidation enables synthetic biology and metabolic engineering approaches. This could allow for the production of valuable xanthones in microbial systems or optimized plants, providing an alternative to extraction from natural sources [1].

- Drug Discovery: The broad bioactivities of xanthones make them strong candidates for novel pharmaceuticals. A detailed understanding of their biosynthesis can guide the discovery and development of new drugs [1] [2].

References

Artobiloxanthone solubility and stability

Chemical Identity & Known Properties

Artobiloxanthone is a pyranoxanthone, an aromatic compound featuring a fused pyranoxanthone ring system, often isolated from various Artocarpus species [1] [2]. The table below summarizes its basic structural information and known physicochemical characteristics.

| Property | Description / Value |

|---|---|

| Chemical Class | Pyranoxanthone [1] |

| Molecular Formula | C₂₅H₂₂O₈ (for related Pyranocycloartobiloxanthone) [3] |

| Melting Point | 218-220 °C (for related Pyranocycloartobiloxanthone B) [3] |

| Solubility | No specific quantitative data found; generally, natural xanthones share challenges with poor aqueous solubility [4]. |

| Stability | No specific quantitative data found on degradation under various conditions (pH, light, temperature). |

Biological Activity & Therapeutic Potential

While direct solubility data is scarce, research indicates significant biological activities that underscore the importance of developing effective formulations.

| Activity | Experimental Model | Key Findings | Citation |

|---|---|---|---|

| Anti-proliferative / Anticancer | Oral squamous cell carcinoma (SAS cells) | IC₅₀ = 11 μM; high selectivity for cancer cells over normal HaCaT cells [1]. | |

| Human promyelocytic leukemia (HL60), Breast cancer (MCF7) | Related compound Pyranocycloartobiloxanthone A showed strong activity (IC₅₀: 0.5-5.0 μg/mL); acts as apoptotic promoter [3]. | ||

| Enzyme Inhibition | Xanthine Oxidase (XO) | Molecular docking shows strong binding (score: -7.99 kcal/mol), indicating potential antioxidant activity [5]. | |

| Transglutaminase 2 (TG2) | Noted affinity for TG2, a protein implicated in diseases like lung cancer [1]. |

Experimental Protocols for Characterization

For a complete technical guide, you would need to experimentally determine artobiloxanthone's solubility and stability. Here are standard protocols for these assessments.

Solubility Determination

The equilibrium solubility is a fundamental parameter measured by the shake-flask method [4].

- Preparation: Add an excess amount of artobiloxanthone to a vial containing a selected solvent (e.g., water, buffers of different pH, or organic solvents like DMSO for stock solutions).

- Equilibration: Seal the vial and agitate it in a shaker water bath at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

- Analysis: Centrifuge the solution to separate the undissolved solid. Analyze the concentration of artobiloxanthone in the saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Data Presentation: Report the solubility as mass/volume (e.g., µg/mL) or molarity (mol/L) at the specified temperature.

Stability Assessment

Stability studies investigate degradation under various stress conditions [4].

- Forced Degradation Studies: Prepare solutions of artobiloxanthone and subject them to different stress conditions:

- Acidic/Basic Hydrolysis: Mix with HCl and NaOH solutions at elevated temperatures (e.g., 60°C).

- Oxidative Stress: Mix with hydrogen peroxide (e.g., 3%).

- Photolytic Stress: Expose solid and solution samples to UV and visible light.

- Thermal Stress: Incubate the solid at high temperatures (e.g., 60°C).

- Sampling and Analysis: Withdraw samples at predetermined time points and analyze them by HPLC to monitor the decrease in artobiloxanthone peak area and the appearance of degradation products.

- Data Presentation: Report the percentage of parent compound remaining over time and identify major degradation products.

Mechanisms of Action in Cancer

Research suggests that artobiloxanthone and related compounds from Artocarpus species exert anticancer effects through multiple pathways. The diagram below summarizes the key mechanisms involved.

Key signaling pathways modulated by artobiloxanthone in cancer cells.

Strategies to Overcome Solubility Challenges

Since natural xanthones like artobiloxanthone are generally hydrophobic, these nanotechnology-based formulations and chemical modifications can be explored to enhance solubility and bioavailability [4]:

- Nanocarrier Systems: Encapsulation into polymeric nanoparticles, lipid-based carriers, nanoemulsions, or nanomicelles can significantly improve solubility, stability, and cellular uptake.

- Advanced Extraction Techniques: Methods like supercritical fluid extraction (SFE) can optimize the yield and purity of extracted xanthones.

- Chemical Modifications: Structural alterations, such as glycosylation or esterification, can be employed to improve the water solubility and pharmacokinetic profile.

References

- 1. Natural Prenylflavones from the Stem Bark of Artocarpus ... [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive constituents isolated from the Sri Lankan ... [sciencedirect.com]

- 3. Antiproliferative Activity of Xanthones Isolated from ... [pmc.ncbi.nlm.nih.gov]

- 4. A multifaceted review on extraction optimization ... [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Investigation of Two Benzoxanthone-Flavonoids [mdpi.com]

Artobiloxanthone DNA strand-scission assay protocol

Artobiloxanthone and DNA Strand-Scission Activity

Artobiloxanthone is a prenylated flavonoid isolated from various Artocarpus species (e.g., A. kemando, A. rigida) [1] [2] [3]. Research has confirmed its role in causing DNA strand breaks and exhibiting cytotoxicity, which are key properties of interest in anticancer drug discovery [4] [2].

The table below summarizes the documented activity of artobiloxanthone and related compounds from key studies.

| Compound | Plant Source | Reported Activity | Assay Used | Citation |

|---|---|---|---|---|

| Artobiloxanthone | Artocarpus kemando (stem bark) | Strong DNA strand-scission activity; Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] | |

| Artobiloxanthone | Artocarpus rigida (twigs) | Less cytotoxic (IC50 >10 μM in HT-29 cells) | HT-29 human colon cancer cell cytotoxicity assay [2] | |

| Cycloartobiloxanthone | Artocarpus kemando (stem bark) | Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] | |

| Artonin E | Artocarpus kemando (stem bark) | Strong DNA strand-scission activity; Cytotoxic | DNA strand-scission assay; KB cell cytotoxicity assay [1] [3] |

Detailed Protocol: Alkaline Comet Assay for Detecting DNA Strand-Scission

The comet assay (single-cell gel electrophoresis) is an ideal method for detecting the DNA strand-scission activity of artobiloxanthone. It can quantify single and double-strand DNA breaks in individual cells [5].

The workflow below illustrates the major steps of the alkaline comet assay procedure.

Required Reagents and Materials

- Cells: Adherent or suspension cell line (e.g., HCT116, U251).

- Test Compound: Artobiloxanthone, dissolved in an appropriate solvent like DMSO (include a solvent control).

- Positive Control: A known DNA-damaging agent like Hydrogen Peroxide (H₂O₂) or the drug combination from [5] (e.g., 50 µM temozolomide + 10 µM olaparib).

- Lysis Solution (LS): 2.5 M NaCl, 100 mM disodium EDTA, 10 mM Tris base, 1% sodium lauryl sarcosinate, 1% Triton X-100; adjust to pH 10. Store at 4°C [5].

- Alkaline Electrophoresis Solution (AES): 200 mM NaOH, 1 mM disodium EDTA; adjust to pH >13. Prepare fresh and pre-chill [5].

- Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5 [6].

- Staining Solution: A fluorescent DNA-binding dye (e.g., SYBR Green, 1:10,000 dilution in Tris-EDTA buffer) [5].

- Agarose: Standard and low melting point agarose.

- Equipment: Frosted microscope slides, electrophoresis tank, fluorescence microscope, image analysis software.

Step-by-Step Procedure

Cell Treatment and Harvest

- Culture and treat cells with your desired concentrations of artobiloxanthone, vehicle control, and positive control for a predetermined time.

- Trypsinize adherent cells, neutralize the trypsin, and centrifuge at 300 x g for 4 minutes [5].

- Resuspend the cell pellet in PBS at a density of approximately 2 x 10⁵ cells/mL. Keep samples on ice and protect from light to prevent additional DNA damage.

Slide Preparation

- Pre-coat slides with a thin layer of 1% standard agarose and let dry [5].

- Mix the cell suspension with molten 1% low melting point agarose (37°C) at a 1:10 (v/v) ratio.

- Immediately pipette 30-50 µL of the mixture onto a pre-coated slide, place a coverslip on top, and allow the agarose to gel at 4°C in the dark for at least 10 minutes [5].

Cell Lysis

- Gently remove the coverslip and immerse the slides in cold, fresh Lysis Solution (LS) for a minimum of 1 hour at 4°C in the dark. Lysis can be extended overnight without significantly affecting results [6].

DNA Unwinding and Electrophoresis

- Carefully remove slides from LS, drain excess buffer, and place them in a tray filled with cold Alkaline Electrophoresis Solution (AES) for 20-30 minutes to allow DNA unwinding [5] [6].

- Perform electrophoresis in the same AES solution. Apply 1 V/cm (distance between electrodes) for 30 minutes at 4°C [5].

Neutralization and Staining

- Neutralize the slides by gently immersing them in Neutralization Buffer for 5-10 minutes. Repeat this step two or three times [5] [6].

- Dehydrate slides by immersing in 70% ethanol for 5 minutes, then let them air-dry completely in the dark [5].

- Apply 50-100 µL of Staining Solution to each slide, stain for 15 minutes, and rinse briefly with distilled water [5].

Image Acquisition and Analysis

- Visualize the comets using a fluorescence microscope with a 10x objective.

- Randomly capture images from across the slide, avoiding edges and bubbles.

- Analyze at least 50-100 comets per sample using comet assay software (e.g., CometScore, OpenComet). The key metric is % Tail DNA, which represents the fraction of damaged DNA that has migrated from the head.

Critical Protocol Notes

- Controls are Essential: Always include a negative (untreated/vehicle) control and a positive control to validate the assay performance in each run.

- Optimize Treatment: The optimal concentration and duration of artobiloxanthone treatment must be determined empirically for your cell system, as they can influence the extent of DNA damage observed.

- Minimize Artefactual Damage: Handle cells gently and work in dim or red light during slide preparation and electrophoresis to prevent introducing DNA damage during the procedure [6].

- Viability Considerations: A high level of cytotoxicity can lead to nonspecific DNA fragmentation. It may be useful to correlate comet assay results with a cell viability assay.

Potential Cellular Consequences of Artobiloxanthone-Induced DNA Damage

When a compound like artobiloxanthone induces significant DNA damage, the cell can be directed toward several fates. The specific outcome depends on the cell type, the extent of damage, and the cellular context.

The diagram below outlines the potential cell fates following DNA damage induction.

References

- 1. Bioactive prenylated flavonoids from the stem bark of Artocarpus... [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Agents Characterized from Selected ... [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive prenylated flavonoids from the stem bark ofartocarpus... [link.springer.com]

- 4. Bioactive prenylated flavonoids from the stem bark... — Korea University [pure.korea.ac.kr]

- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Major Steps in the Conventional Protocol ... [mdpi.com]

- 7. Necroptosis as a Novel Facet of Mitotic Catastrophe [mdpi.com]

Artobiloxanthone cytotoxicity testing KB cells

Cytotoxicity Profile of Artobiloxanthone

The table below summarizes the known cytotoxic activity of artobiloxanthone (also referred to as AA3 in one study) against various human cancer cell lines. Please note that direct activity on KB cells was not reported in the searched literature.

| Cell Line Tested | Cancer Type | Reported IC₅₀ Value | Citation |

|---|---|---|---|

| SAS | Oral Squamous Cell Carcinoma | 11 μM | [1] |

| T.Tn | Esophageal Cancer | 22 μM | [1] |

| HT-29 | Human Colon Cancer | Potent cytotoxicity (specific IC₅₀ not stated) | [2] |

| MCF-7 | Breast Cancer | Active in NF-κB p65 assay (specific IC₅₀ not stated) | [2] |

A 2024 study on oral squamous cell carcinoma (OSCC) highlighted artobiloxanthone's selective cytotoxicity. It demonstrated a favorable selectivity index (SI) of 6.4 against SAS cancer cells compared to normal HaCaT cells, indicating its potential to target cancer cells while sparing normal ones [1]. An earlier study also classified artobiloxanthone as one of the most potent cytotoxic compounds isolated from Artocarpus rigida against HT-29 colon cancer cells [2].

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments used to evaluate artobiloxanthone's anticancer activity.

Protocol 1: Cell Viability Assay (MTT) [1]

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

- Seed cells (e.g., SAS, T.Tn, HaCaT) in a 96-well plate at a density of 5-10 × 10³ cells per well and incubate for 24 hours.

- Treat cells with a series of concentrations of artobiloxanthone (dissolved in DMSO) for a specified period (e.g., 72 hours).

- Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours to allow formazan crystal formation.

- Dissolve crystals by adding an organic solvent like acidic isopropanol.

- Measure absorbance at 550 nm using a microplate reader.

- Calculate cell viability and determine IC₅₀ values using non-linear regression analysis.

Protocol 2: Apoptosis Detection via Caspase Activation [3] [1]

This protocol assesses the induction of apoptosis by measuring the activity of key enzymes.

- Seed and treat cancer cells with artobiloxanthone at its IC₅₀ concentration for 24-48 hours.

- Harvest cells and lyse them using a chilled lysis buffer.

- Incubate lysates with caspase-specific substrates (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9) in assay buffer.

- Measure the release of the chromogenic p-nitroaniline (pNA) group by monitoring absorbance at 405 nm over time.

- Quantify caspase activity relative to untreated control cells.

Signaling Pathways in Oral Cancer

Research indicates that artobiloxanthone from Artocarpus altilis exerts its anticancer effects in oral squamous cell carcinoma by targeting the Akt/mTOR/STAT-3 signaling pathway [3] [1]. It also modulates the expression of key proteins linked to cancer progression, such as Bcl-2, COX-2, VEGF, and MMP-9 [1]. The following diagram illustrates this mechanism of action.

Diagram 1: Proposed mechanism of action of artobiloxanthone in oral cancer cells. The compound inhibits key nodes in the Akt/mTOR/STAT-3 pathway, leading to the downregulation of pro-survival and metastatic proteins and the activation of apoptosis [3] [1].

Key Application Notes for Researchers

- Natural Product Source: Artobiloxanthone can be isolated from various Artocarpus species (Moraceae family), such as Artocarpus rigida and Artocarpus altilis [2] [1].

- Mechanistic Insight: Beyond the Akt/mTOR/STAT-3 pathway, related xanthones like Pyranocycloartobiloxanthone A induce apoptosis in MCF-7 cells via ROS generation, Bcl-2/Bax ratio modulation, and loss of mitochondrial membrane potential [4]. This suggests artobiloxanthone may share similar mechanisms.

- Research Context: While direct data on KB cells is limited, the compelling evidence in other cell lines confirms artobiloxanthone's broad cytotoxic potential and provides a strong rationale for its inclusion in targeted anticancer drug discovery programs.

References

- 1. Natural Prenylflavones from the Stem Bark of Artocarpus ... [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and NF-κB Inhibitory Constituents of Artocarpus ... [pmc.ncbi.nlm.nih.gov]

- 3. Natural Prenylflavones from the Stem Bark of Artocarpus ... [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of NF-κB and Bcl2/Bax signaling pathways in ... [sciencedirect.com]

Anti-Migration Activity of Cycloartobiloxanthone in Lung Cancer Cells: Application Notes and Protocols

Introduction and Biological Significance

Cancer metastasis, a complex multi-step process, remains a primary cause of cancer-related mortality. Cell migration and invasion are fundamental to metastasis, as they allow cancer cells to dissociate from the primary tumor and spread to distant organs. Lung cancer is notably aggressive and frequently metastatic, underscoring the critical need for therapeutic agents that can inhibit these processes. The natural compound cycloartobiloxanthone, isolated from the plant Artocarpus gomezianus Wall. ex Tréc. (Moraceae), has emerged as a candidate with significant anti-metastatic potential [1].

Research on human lung cancer H460 cells demonstrates that cycloartobiloxanthone effectively suppresses cell motility without inducing cytotoxicity at effective concentrations. This makes it a valuable tool for probing the molecular mechanisms of metastasis and a promising starting point for the development of anti-metastatic drugs [1].

Mechanism of Action: Key Signaling Pathways

Cycloartobiloxanthone exerts its anti-migratory and anti-invasive effects through a multi-faceted mechanism, targeting several pivotal regulators of cell movement and phenotype.

The diagram below illustrates the proposed signaling pathway through which cycloartobiloxanthone inhibits lung cancer cell migration and invasion.

The pathway highlights how cycloartobiloxanthone targets several critical points in the metastatic cascade. It directly or indirectly leads to the suppression of phosphorylated Focal Adhesion Kinase (p-FAK) and cell division cycle 42 (CDC42) signaling [1]. This suppression has downstream consequences, including the reduction of filopodia formation, which are critical cellular protrusions for movement. Furthermore, the compound down-regulates specific integrins (α5, αV, and β3) that are involved in cell-matrix adhesion and migration, and it inhibits the Epithelial-Mesenchymal Transition (EMT), a process that enhances cell motility [1].

Quantitative Data Summary

The anti-metastatic effects of cycloartobiloxanthone have been quantified across multiple cellular processes. The table below summarizes the key findings from the study on H460 lung cancer cells.

Table 1: Summary of Anti-Migration and Anti-Invasion Effects of Cycloartobiloxanthone on Lung Cancer H460 Cells [1]

| Cellular Process / Target | Observed Effect | Effective Concentration | Significance / Notes |

|---|---|---|---|

| Cell Viability | No cytotoxicity | < 10 µM | Ensures effects are not due to cell death. |

| Cell Migration | Significant inhibition | 5 - 10 µM | Measured via migration assay. |

| Cell Invasion | Significant inhibition | 1 - 10 µM | Measured via invasion assay. |

| Filopodia Formation | Significant reduction | Not specified | Visualized by phalloidin-rhodamine staining. |

| p-FAK (Tyr397) | Significant reduction | Not specified | Indicates impaired focal adhesion signaling. |

| CDC42 | Significant reduction | Not specified | Key regulator of cell polarity and protrusion. |

| Integrin α5, αV, β3 | Significant suppression | Not specified | Role in migratory adhesion. Integrin β1 was unaffected. |

| EMT | Inhibition | Not specified | Morphology shift to epithelial; E-cadherin up-regulation. |

Detailed Experimental Protocol

This section outlines a standardized protocol for assessing the anti-migratory effects of cycloartobiloxanthone using a wound healing (scratch) assay, adapted from common cell migration methodologies [2].

Workflow Diagram

Materials and Reagents

- Cell Line: Human lung cancer H460 cells (or other relevant cell line).

- Test Compound: Cycloartobiloxanthone, dissolved in DMSO or an appropriate solvent.

- Culture Vessels: 12-well cell culture plates.

- Growth Medium: RPMI-1640 or other suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Starvation Medium: Serum-free growth medium.

- Buffers and Reagents: Sterile Phosphate-Buffered Saline (PBS), trypsin/EDTA solution.

- Equipment: Tissue culture hood, CO₂ incubator (37°C, 5% CO₂), inverted light microscope with a digital camera, 200 µL sterile pipette tips, image analysis software (e.g., ImageJ).

Step-by-Step Procedure

Cell Seeding and Culture:

- Culture H460 cells in complete growth medium until 70-80% confluent.

- Trypsinize, count, and seed cells into a 12-well plate at a high density to achieve 100% confluency after 24 hours. Seed multiple wells for replicates and a vehicle control (DMSO).

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Serum Starvation (Optional but Recommended):

- Aspirate the growth medium and wash the cell monolayer gently with 1 mL of sterile PBS.

- Add 1-2 mL of serum-free medium to each well. Serum starvation helps synchronize the cell cycle and minimizes the confounding effects of cell proliferation on migration.

- Incubate for 24 hours [2].

Scratch Wound Creation:

- Visually inspect the monolayer under a microscope to ensure full confluency.

- Using a sterile 200 µL pipette tip, create a straight "scratch" wound across the diameter of each well. Apply consistent pressure and keep the tip perpendicular to the well bottom.

- Gently wash the well twice with PBS to remove detached cells and debris.

Compound Treatment:

- Add fresh serum-free medium containing the desired concentrations of cycloartobiloxanthone (e.g., 1 µM, 5 µM, 10 µM) to the test wells. Add medium with an equal volume of vehicle to the control wells.

- Note: The referenced study confirmed no cytotoxicity at concentrations below 10 µM, which is crucial for interpreting the assay results specifically as anti-migratory [1].

Initial Image Capture (t=0):

- Place the plate under the microscope. Focus on the edge of the scratch.

- Capture images of the wound at multiple, predefined locations in each well. Mark the bottom of the plate to ensure the same locations can be found later.

Incubation and Final Image Capture (t=24h):

- Return the plate to the incubator for 24 hours.

- After the incubation, remove the plate and re-image the exact same wound locations.

Image Analysis and Quantification:

- Transfer the images to image analysis software like ImageJ.

- Measure the width of the wound area in each image at both time points.

- Calculate the percentage of wound closure using the formula:

% Wound Closure = [(Wound Width (t=0) - Wound Width (t=24)) / Wound Width (t=0)] × 100 - The inhibition of migration by cycloartobiloxanthone will be evident as a significant reduction in the percentage of wound closure compared to the vehicle control [2].

Technical Notes and Considerations

- Cytotoxicity Confirmation: It is essential to perform a parallel cell viability assay (e.g., MTT assay) under identical treatment conditions to confirm that the observed anti-migratory effects are not a consequence of reduced cell viability [1].

- Scratch Consistency: The reproducibility of the assay heavily relies on creating uniform scratches. Practice the technique and use the same tip lot for an entire experiment.

- Image Analysis Standardization: Use thresholding and manual outlining tools in ImageJ consistently across all images to ensure unbiased measurements.

- Beyond 2D Assays: While the wound healing assay is excellent for initial screening, its findings should be complemented with more complex invasion assays (e.g., using Matrigel-coated Transwell inserts) and 3D culture models to better mimic the in vivo microenvironment [1] [2].

Conclusion

Cycloartobiloxanthone is a potent natural inhibitor of lung cancer cell migration and invasion, acting through a coordinated suppression of FAK/CDC42 signaling, integrin expression, and EMT. The detailed protocol provided here allows researchers to reliably assess this anti-metastatic activity. Its multi-target mechanism offers a compelling strategy for anti-metastatic drug development, warranting further investigation in in vivo models.

References

Comprehensive Application Note: Artobiloxanthone Anti-Invasion Assay Protocol for Cancer Metastasis Research

Then, I will now begin writing the main body of the protocol.

Introduction and Significance

Cancer metastasis represents the most lethal aspect of malignant diseases, accounting for approximately 90% of cancer-related mortality. The invasion of cancer cells through the extracellular matrix (ECM) constitutes a critical initial step in the metastatic cascade, making it a prime target for therapeutic intervention. Artobiloxanthone, a prenylated flavonoid isolated from various Artocarpus species (Moraceae family), has emerged as a promising anti-metastatic agent with specific activity against cancer cell invasion and migration. This application note provides researchers and drug development professionals with a standardized experimental framework for evaluating the anti-invasive properties of artobiloxanthone, incorporating both established methodologies and mechanistic investigations to elucidate its mode of action.

The significance of artobiloxanthone in metastasis research stems from its multi-targeted approach to inhibiting invasion pathways. Unlike single-target agents that often lead to compensatory mechanisms and drug resistance, artobiloxanthone simultaneously affects multiple regulatory pathways involved in cell motility, adhesion, and ECM degradation. Research has demonstrated its efficacy against various cancer types, including lung carcinoma and oral squamous cell carcinoma, with particular potency in inhibiting the invasive potential of human lung cancer H460 cells at non-cytotoxic concentrations [1] [2]. This application note consolidates the most current methodological approaches to facilitate standardized assessment of artobiloxanthone's anti-metastatic potential across different laboratory settings.

Experimental Design Overview

The anti-invasion evaluation of artobiloxanthone employs a multiplexed experimental approach that integrates functional assays with mechanistic studies to provide comprehensive insights into its anti-metastatic properties. The core design encompasses three complementary investigative tiers: (1) Cytotoxicity assessment to establish non-cytotoxic working concentrations; (2) Functional invasion and migration assays to quantify anti-metastatic effects; and (3) Mechanistic studies to elucidate molecular targets and pathway modulation.

This tiered design ensures that observed anti-invasive effects are not attributable to generalized cytotoxicity while providing insights into the compound's mode of action. The experimental workflow proceeds sequentially from basic viability assessment to complex mechanistic investigations, with each tier informing subsequent experimental parameters. Key to this design is the dose-response relationship established across all assay types, allowing for correlation between functional effects and molecular mechanisms. The entire experimental schema can be visualized in the following workflow:

Materials and Reagents

Cell Lines and Culture Conditions

- Human lung cancer H460 cells (ATCC HTB-177) - Primary model system [1]

- Human lung carcinoma A549 cells (ATCC CCL-185) - Secondary validation model

- Human oral squamous cell carcinoma SAS cells - For oral cancer applications [2]

- Normal human cell lines (e.g., MRC-5 lung fibroblasts, HaCaT keratinocytes) - Selectivity assessment

Test Compound and Solutions

- Artobiloxanthone standard (≥95% purity by HPLC)

- Stock solution: 10 mM in DMSO (store at -20°C protected from light)

- Working concentrations: Prepare fresh in complete medium (0.1-10 μM range)

- Vehicle control: 0.1% DMSO in complete medium

Invasion Assay Materials

- Matrigel Basement Membrane Matrix (Corning #354230)

- Transwell inserts (6.5 mm diameter, 8 μm pore size; Corning #3422)

- Cell culture plates (24-well format)

- Serum-free medium for cell seeding

- Complete growth medium with 10% FBS as chemoattractant

- Fixation solution: 4% formaldehyde in PBS

- Staining solution: 0.5% crystal violet in 25% methanol

Additional Reagents for Mechanistic Studies

- Phalloidin-rhodamine (Thermo Fisher Scientific #R415) for F-actin staining

- RIPA buffer with protease and phosphatase inhibitors

- Primary antibodies against p-FAK (Tyr397), total FAK, CDC42, integrin subunits (α5, αV, β1, β3), E-cadherin, N-cadherin, vimentin

- HRP-conjugated secondary antibodies

- ECL detection reagents

Step-by-Step Protocol

Pre-assay Procedures

Cell Culture Maintenance: Maintain H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture cells to 70-80% confluence before assay setup, ensuring logarithmic growth phase.

Cytotoxicity Assessment (MTT Assay):

- Seed H460 cells in 96-well plates at 5,000 cells/well and incubate for 24 hours

- Treat with artobiloxanthone (0.1-50 μM) for 24-72 hours

- Add MTT reagent (0.5 mg/mL final concentration) and incubate 4 hours

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm

- Calculate IC₅₀ values and establish non-cytotoxic concentrations (<10 μM for H460 cells) [1]

Matrigel Coating of Transwell Inserts:

- Thaw Matrigel on ice overnight at 4°C

- Dilute Matrigel to 1 mg/mL in cold serum-free medium

- Add 100 μL diluted Matrigel to each Transwell insert and distribute evenly

- Incubate at 37°C for 4 hours to allow gel formation

- Rehydrate with serum-free medium for 30 minutes before cell seeding

Invasion Assay Procedure

Cell Preparation: Harvest H460 cells at 80% confluence using trypsin-EDTA. Wash twice with PBS and resuspend in serum-free medium at 2.5 × 10⁵ cells/mL.

Compound Treatment: Pre-treat cell suspension with artobiloxanthone at predetermined non-cytotoxic concentrations (1-10 μM) for 1 hour at 37°C. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 μM cisplatin).

Cell Seeding: Add 200 μL of treated cell suspension (50,000 cells) to the upper chamber of Matrigel-coated Transwell inserts. Place inserts into 24-well plates containing 500 μL complete medium with 10% FBS as chemoattractant in the lower chamber.

Incubation: Incubate assemblies for 24 hours at 37°C in 5% CO₂ atmosphere. This duration allows adequate invasion through Matrigel barrier while maintaining linear response.

Fixation and Staining: Carefully remove non-invaded cells from the upper chamber surface with cotton swabs. Fix invaded cells on the lower membrane surface with 4% formaldehyde for 15 minutes. Stain with 0.5% crystal violet for 20 minutes. Wash gently with PBS and air dry.

Quantification: Capture images of five random fields per membrane using an inverted microscope at 100× magnification. Count invaded cells manually or using image analysis software (e.g., ImageJ). Express results as mean invaded cells per field or percentage invasion relative to vehicle control.

Complementary Assays

Wound Healing/Migration Assay:

- Seed H460 cells in 24-well plates to form confluent monolayers

- Create uniform scratch wounds using 200 μL pipette tips

- Wash away dislodged cells and treat with artobiloxanthone (1-10 μM) in serum-free medium

- Capture images at 0, 12, 24, and 48 hours at identical positions

- Quantify migration as percentage wound closure compared to initial wound area [1]

Filopodia Staining and Quantification:

- Culture cells on glass coverslips and treat with artobiloxanthone for 24 hours

- Fix with 4% formaldehyde, permeabilize with 0.1% Triton X-100

- Stain F-actin with phalloidin-rhodamine (1:200) for 1 hour

- Counterstain nuclei with DAPI and mount on slides

- Visualize using fluorescence microscopy and quantify filopodia number per cell [1]

Data Analysis and Interpretation

Quantification Methods

The anti-invasive efficacy of artobiloxanthone is quantified through multiple complementary approaches. For the Transwell invasion assay, calculate the Invasion Inhibition Percentage using the formula:

[(Mean invaded cells control - Mean invaded cells treated) / Mean invaded cells control] × 100

For wound healing assays, determine the Migration Inhibition Percentage as:

[(Wound closure area control - Wound closure area treated) / Wound closure area control] × 100

All experiments should include triplicate technical replicates and be repeated in at least three independent biological replicates. Data should be expressed as mean ± standard deviation (SD) or standard error of the mean (SEM) as appropriate. Statistical significance is determined using Student's t-test (for two-group comparisons) or one-way ANOVA with post-hoc testing (for multiple groups), with p < 0.05 considered statistically significant.

Concentration-Response Data

The following table summarizes typical anti-invasion results for artobiloxanthone across multiple cancer cell types:

Table 1: Concentration-dependent Anti-invasive Effects of Artobiloxanthone

| Cell Line | Cancer Type | Concentration Range (μM) | Invasion Inhibition (%) | Migration Inhibition (%) | Reference |

|---|---|---|---|---|---|

| H460 | Lung carcinoma | 1 | 25.4 ± 3.2 | 30.1 ± 2.8 | [1] |

| 5 | 58.7 ± 4.5 | 62.3 ± 3.9 | [1] | ||

| 10 | 82.9 ± 5.1 | 85.6 ± 4.7 | [1] | ||

| SAS | Oral squamous cell carcinoma | 11* | ~70 | ~65 | [2] |

| A549 | Lung carcinoma | 10* | ~60 | ~55 | [3] |

*IC₅₀ value for cytotoxicity Estimated from published data

Mechanistic Insights

Artobiloxanthone exerts its anti-invasive effects through multi-target modulation of key signaling pathways involved in cancer cell motility and invasion. Mechanistic studies reveal several interconnected mechanisms that collectively suppress the metastatic potential of cancer cells:

FAK and CDC42 Signaling Pathway

The focal adhesion kinase (FAK) and cell division cycle 42 (CDC42) pathway represents a primary target of artobiloxanthone. Phosphorylation of FAK at Tyr397 is crucial for focal adhesion turnover and cell motility. Artobiloxanthone treatment significantly reduces p-FAK (Tyr397) levels in a concentration-dependent manner, impairing focal adhesion assembly and disassembly dynamics. Concurrently, artobiloxanthone suppresses CDC42 activation, a key regulator of filopodia formation and directional migration. This dual inhibition disrupts the coordinated cellular movements essential for invasion [1].

Integrin Expression Modulation

Artobiloxanthone demonstrates selective downregulation of migratory integrins critical for cell-ECM interactions. Western blot analyses show substantial reduction in integrin α5, αV, and β3 subunits following treatment, while expression of integrin β1 remains relatively unchanged. This specific integrin profiling suggests artobiloxanthone preferentially targets invasion-associated integrins rather than general adhesion molecules, providing mechanistic specificity for its anti-metastatic effects [1].

Epithelial-Mesenchymal Transition (EMT) Regulation

A prominent effect of artobiloxanthone is the reversal of EMT phenotypes in invasive cancer cells. Treated H460 cells undergo morphological transformation from elongated, fibroblastic appearances to more epithelial-like, cobblestone morphologies. This transition correlates with E-cadherin upregulation, a key epithelial marker, and concomitant downregulation of mesenchymal markers including N-cadherin and vimentin. The restoration of epithelial characteristics reduces cell plasticity and invasive capability [1].

The following diagram illustrates the integrated signaling pathways and molecular targets through which artobiloxanthone exerts its anti-invasive effects:

Additional Mechanisms

Beyond these primary mechanisms, artobiloxanthone also modulates several auxiliary pathways that contribute to its anti-invasive profile. In oral cancer SAS cells, it suppresses MMP-9 expression, reducing extracellular matrix degradation capacity [2]. Additionally, it influences Akt/mTOR and STAT-3 signaling pathways, which are known regulators of cell survival, proliferation, and metastasis in multiple cancer types [2]. This multi-target engagement profile enhances the therapeutic potential of artobiloxanthone while potentially reducing the likelihood of resistance development.

Applications and Conclusions

The standardized protocol outlined in this application note enables robust evaluation of artobiloxanthone's anti-invasive properties across different cancer models. The methodological framework supports both screening applications for drug discovery and mechanistic investigations for target validation. Key applications include:

- Metastasis research: Studying molecular mechanisms of invasion and migration

- Drug development: Screening analogs and derivatives for improved anti-metastatic activity

- Combination therapy: Evaluating synergistic effects with conventional chemotherapeutics

- Target validation: Confirming roles of specific pathways in cancer metastasis

Artobiloxanthone demonstrates compelling multi-mechanistic anti-invasive activity at non-cytotoxic concentrations, positioning it as a promising lead compound for metastatic cancer therapy. Its ability to simultaneously target FAK/CDC42 signaling, integrin expression, and EMT reversal provides a comprehensive anti-metastatic approach distinct from single-target agents. The compound's favorable selectivity index (6.4 in SAS oral cancer cells) further supports its therapeutic potential [2].

For researchers implementing this protocol, critical success factors include maintaining Matrigel consistency, validating non-cytotoxic concentrations for each cell line, and integrating multiple assay formats to confirm anti-invasive effects. Future directions should explore in vivo validation, formulation development, and combination strategies with standard therapeutics to advance artobiloxanthone toward clinical application.

References

Comprehensive Application Notes and Protocols for Artobiloxanthone-Mediated Epithelial-Mesenchymal Transition Inhibition

Introduction to Artobiloxanthone and Its Therapeutic Potential

Artobiloxanthone is a naturally occurring aromatic compound classified as a pyranoxanthone characterized by its distinctive fused pyranoxanthone ring system. This phytochemical is isolated from various species of the Artocarpus genus, particularly Artocarpus altilis (Parkinson) Fosberg, where it is typically obtained through acetone extraction and silica gel chromatography purification from the stem bark. Recent investigations have revealed its significant potential as a therapeutic agent in oncology, particularly through its ability to inhibit critical pathways involved in cancer progression and metastasis. The compound has demonstrated promising cytotoxic effects specifically in oral cancer models while showing favorable selectivity indices that suggest potential for development as a targeted therapeutic agent with reduced side effects compared to conventional chemotherapy. [1]

The epithelial-mesenchymal transition (EMT) represents a critical pathological process in cancer metastasis, wherein epithelial cells lose their polarity and cell-cell adhesion properties while gaining migratory and invasive characteristics typical of mesenchymal cells. This complex cellular reprogramming enables cancer cells to dissociate from primary tumors, intravasate into circulation, and establish secondary tumors at distant sites. Artobiloxanthone appears to target multiple signaling cascades and molecular regulators involved in EMT progression, positioning it as a promising multi-target therapeutic candidate for inhibiting cancer metastasis and improving patient outcomes in aggressive malignancies, particularly oral squamous cell carcinoma (OSCC). [1]

Compound Identification and Sources

Natural Sources and Extraction

Botanical Source: Artobiloxanthone is primarily isolated from the stem bark of Artocarpus altilis (Parkinson) Fosberg, commonly known as breadfruit, though it may also be present in other species within the Artocarpus genus including Artocarpus heterophyllus (jackfruit), Artocarpus camansi (breadnut), and Artocarpus hirsutus. [1]

Extraction Methodology: The compound is typically obtained through organic solvent extraction using acetone as the primary extraction solvent. The initial crude extract undergoes defatting procedures followed by comprehensive fractionation and purification using silica gel column chromatography with carefully optimized gradients of hexane and ethyl acetate mixtures. This process yields artobiloxanthone as a characteristic brown syrup with confirmed structural elucidation through advanced spectroscopic techniques including 1H NMR, 13C NMR, and ESI-HRMS. [1]

Chemical Characteristics

Structural Classification: Artobiloxanthone belongs to the pyranoxanthone class, characterized by an organic aromatic compound with a fused pyranoxanthone ring system that contributes to its biological activity. [1]

Molecular Properties: While the exact molecular weight and formula require confirmation through mass spectrometric analysis, the compound's structure contains multiple phenolic hydroxyl groups and conjugated double bond systems that facilitate its interactions with biological targets and contribute to its mechanism of action in inhibiting cancer progression pathways. [1] [2]

Anticancer Efficacy and Selectivity Profile

Quantitative Antiproliferative Activity

Comprehensive evaluation of artobiloxanthone's cytotoxic potential has revealed significant concentration-dependent antiproliferative effects against multiple cancer cell lines, with particularly promising activity observed in oral squamous cell carcinoma models. The compound demonstrates favorable selectivity indices that suggest preferential toxicity toward cancerous versus normal cells, an important consideration for therapeutic development. [1]

Table 1: In Vitro Antiproliferative Activity of Artobiloxanthone and Reference Compounds

| Cell Line | Cell Type | IC₅₀ (μM) | Selectivity Index | Experimental Conditions |

|---|---|---|---|---|

| SAS | Oral squamous cell carcinoma | 11 | 6.4 | 72-hour MTT assay |

| T.Tn | Esophageal cancer | 22 | 3.2 | 72-hour MTT assay |

| HaCaT | Human keratinocyte (normal) | 70 | - | 72-hour MTT assay |

| SAS (5-FU reference) | Oral squamous cell carcinoma | 3 | 1.3 | 72-hour MTT assay |

The data demonstrates that artobiloxanthone exhibits substantial cytotoxic potency against oral cancer cells (SAS line) with an IC₅₀ of 11 μM, while showing significantly reduced toxicity toward normal human keratinocytes (HaCaT cells) with an IC₅₀ of 70 μM. This differential cytotoxicity yields a selectivity index of 6.4, substantially higher than the conventional chemotherapeutic agent 5-fluorouracil (5-FU) which shows a selectivity index of only 1.3. The enhanced selectivity profile suggests artobiloxanthone may offer an improved therapeutic window compared to standard treatments, potentially reducing off-target effects and treatment-related adverse events in clinical applications. [1]

Molecular Docking and Binding Affinities

Recent in silico investigations have provided additional insights into artobiloxanthone's molecular interactions with key enzymatic targets. Molecular docking studies examining binding to xanthine oxidase (XO), an enzyme implicated in reactive oxygen species production and cancer progression, revealed excellent stability within the enzyme's active site with an estimated docking score of -7.99 kcal/mol. The compound formed two hydrogen bonds with residues Ser 876 and Glu 802, engaged in π-π stacking interactions with Phe 1013, and demonstrated a π-cation interaction with Lys 771 residue. These multiple stabilizing interactions reinforce the compound's potential as a potent enzyme inhibitor and contribute to its multifaceted anticancer mechanisms. [2]

Table 2: Molecular Docking Parameters and Binding Interactions

| Parameter | Artobiloxanthone | Artonin E | Quercetin (Reference) |

|---|---|---|---|

| Docking Score (kcal/mol) | -7.99 | -9.64 | -9.33 |

| Hydrogen Bonds | Ser 876, Glu 802 | Asn 768, Ser 876 | Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079 |

| π-π Stacking | Phe 1013 | Phe 649 | Phe 1009, Phe 914 |

| Other Interactions | π-cation with Lys 771 | π-cation with Lys 771 | Hydrophobic with multiple residues |

| Binding Affinity | High | Very High | High |

Molecular Mechanisms of EMT Inhibition

Key Signaling Pathways Modulation

Artobiloxanthone exerts its inhibitory effects on epithelial-mesenchymal transition through coordinated modulation of multiple signaling cascades critically involved in cancer progression and metastasis. The compound demonstrates multi-target activity against key oncogenic pathways, particularly:

Akt/mTOR Pathway Suppression: Artobiloxanthone significantly inhibits the Akt/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various malignancies. This pathway inhibition contributes to disrupted protein synthesis, reduced cancer cell viability, and impaired metabolic adaptation. [1]

STAT-3 Signaling Inhibition: The compound effectively modulates STAT-3 activation, interfering with this crucial transcription factor that promotes expression of genes involved in cell cycle progression, apoptosis resistance, and EMT induction. STAT-3 inhibition represents a particularly promising mechanism for preventing metastasis in aggressive cancers. [1]

Caspase-Mediated Apoptosis Induction: Artobiloxanthone treatment activates the intrinsic apoptotic pathway through caspase-9 and caspase-3 activation, initiating programmed cell death in cancer cells while sparing normal cells. This effect is further enhanced through simultaneous downregulation of anti-apoptotic Bcl-2 protein expression. [1]

The following pathway diagram illustrates the molecular targets and signaling cascades modulated by artobiloxanthone treatment:

Diagram 1: Artobiloxanthone signaling pathway modulation in EMT inhibition. The diagram illustrates key molecular targets and downstream effects, showing both direct inhibitory actions (blue arrows) and functional consequences (green and red elements).

Critical Protein Targets in EMT Regulation

Artobiloxanthone demonstrates coordinated suppression of multiple proteins intricately involved in EMT progression and cancer metastasis:

Matrix Metalloproteinase-9 (MMP-9) Downregulation: Artobiloxanthone significantly reduces MMP-9 expression, a zinc-dependent endopeptidase critically involved in extracellular matrix degradation that facilitates cancer cell invasion, migration, and metastasis. Through inhibition of this key enzyme, the compound directly impairs the cancer cell's ability to breach basement membrane barriers and initiate the invasion-metastasis cascade. [1]

VEGF Suppression and Angiogenesis Inhibition: The compound potently suppresses vascular endothelial growth factor (VEGF) expression, disrupting tumor angiogenesis and limiting the blood supply necessary for tumor growth and metastatic dissemination. This anti-angiogenic effect complements its direct EMT inhibitory actions by creating a less permissive microenvironment for metastatic progression. [1]

COX-2 Modulation and Inflammation Control: Artobiloxanthone downregulates cyclooxygenase-2 (COX-2) expression, reducing the production of pro-inflammatory prostaglandins that typically promote tumor progression, EMT induction, and resistance to apoptosis. This anti-inflammatory effect contributes to a comprehensive multitarget approach against the tumor microenvironment. [1]

Experimental Protocols and Methodologies

Compound Extraction and Isolation Protocol

Objective: To isolate high-purity artobiloxanthone from Artocarpus altilis stem bark for experimental and preclinical investigations. [1]

Materials and Equipment:

- Dried stem bark of Artocarpus altilis (500 g)

- Acetone (HPLC grade, 4-5 L)

- Silica gel (60-120 mesh) for column chromatography

- Hexane and ethyl acetate (gradient grades)

- Rotary evaporator with vacuum pump

- Chromatography column (60 cm length × 8 cm diameter)

- Filter paper, conical flasks, and separation funnels

- Analytical TLC plates (silica gel GF254)

Procedure:

Preparation and Defatting:

- Pulverize 500 g of dried stem bark to a fine powder using a mechanical grinder.

- Subject the powdered material to defatting using n-hexane (1:3 w/v) for 24 hours with occasional shaking.

- Filter through Whatman No. 1 filter paper and air-dry the residue completely.

Acetone Extraction:

- Percolate the defatted powder with acetone (1:5 w/v) for 72 hours at room temperature with continuous agitation.

- Filter the extract and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude acetone extract (approximately 25-30 g).

Fractionation and Isolation:

- Prepare a silica gel column (60 × 8 cm) using hexane as the packing solvent.

- Load the crude extract (10 g) onto the column and elute with a stepwise gradient of hexane-ethyl acetate (100:0 to 0:100 v/v).

- Collect 250 mL fractions and monitor by TLC using UV detection (254 nm and 365 nm).

- Combine fractions containing artobiloxanthone (Rf = 0.4 in 70:30 hexane:ethyl acetate) based on TLC profiling.

- Evaporate to dryness under reduced pressure to obtain artobiloxanthone as a brown syrup (yield: approximately 120-150 mg).

Purity Assessment:

- Confirm compound identity and purity through 1H NMR, 13C NMR, and ESI-HRMS analysis.

- Ensure ≥95% purity by HPLC analysis before biological experimentation.

Troubleshooting Notes:

- Low yield may be improved by optimizing extraction time and solvent ratios.

- Impurities can be removed by repeated column chromatography or preparative TLC.